
2-(4-Methoxyphenyl)-1-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1-phenylpropan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a methoxy group attached to a phenyl ring and a hydroxyl group attached to a secondary carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-phenylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 2-(4-Methoxyphenyl)-1-phenylpropan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)-1-phenylpropan-2-one.
Reduction: 2-(4-Methoxyphenyl)-1-phenylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-phenylpropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-phenylpropan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in structure but with an amino group instead of a hydroxyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylamino group instead of a hydroxyl group.
Uniqueness
2-(4-Methoxyphenyl)-1-phenylpropan-2-ol is unique due to the presence of both a methoxy group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
22926-97-2 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-phenylpropan-2-ol |
InChI |
InChI=1S/C16H18O2/c1-16(17,12-13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,17H,12H2,1-2H3 |
InChI Key |
MNLGRJSNDCZLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate](/img/structure/B14136313.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-(6-Benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B14136320.png)
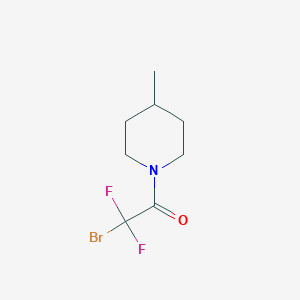
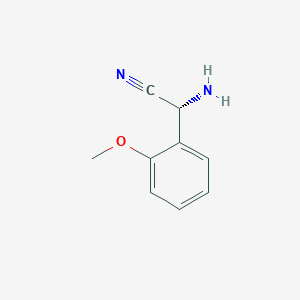
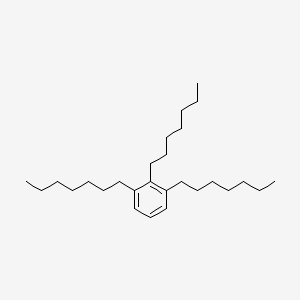
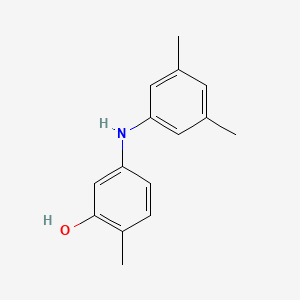
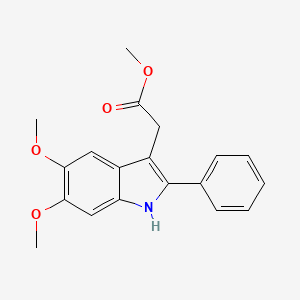
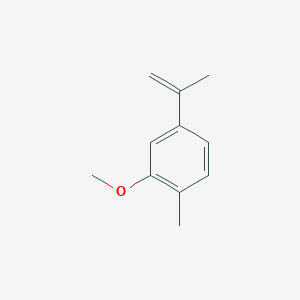
![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)
![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)
